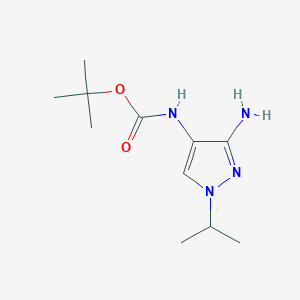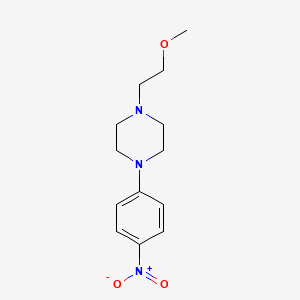-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739582.png)
[(4-ethoxyphenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-(2-fluoroethyl)-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the ethoxyphenyl group: The 4-ethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-ethoxybenzyl chloride and an appropriate catalyst.
Final coupling: The two fragments are coupled using a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic or pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, (4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- (4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- (4-ethoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(4-ethoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxyphenyl and fluoroethyl groups contribute to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20FN3O |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C15H20FN3O/c1-2-20-15-5-3-13(4-6-15)11-17-12-14-7-9-19(18-14)10-8-16/h3-7,9,17H,2,8,10-12H2,1H3 |
InChI Key |
FPFAHXSGBSDDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11739499.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739501.png)
![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739509.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739510.png)
![2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11739514.png)

![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739524.png)
![2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11739529.png)
amine](/img/structure/B11739533.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11739536.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739554.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11739569.png)

![3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11739585.png)
